1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol;hydrochloride
Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance
Preparation Methods
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using appropriate chlorinated aromatic compounds.
Attachment of the Phenoxypropanol Moiety: The phenoxypropanol moiety is attached through a nucleophilic substitution reaction, often using phenol derivatives and appropriate alkylating agents.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol;hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol;hydrochloride involves its interaction with serotonin receptors. It acts as a selective h5-HT1D antagonist, displaying significant selectivity over h5-HT1B receptors . This selectivity is crucial for its potential therapeutic effects, as it can modulate serotonin signaling pathways without affecting other receptor types. The compound’s ability to block serotonin receptors makes it a valuable tool in the study of serotonin-related disorders and the development of new therapeutic agents.
Comparison with Similar Compounds
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol;hydrochloride can be compared with other piperazine derivatives, such as:
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound also acts as a serotonergic antagonist but has different selectivity and pharmacokinetic properties.
2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride: Known for its use in the treatment of depression and anxiety, this compound shares structural similarities but differs in its therapeutic applications.
Cetirizine ethyl ester dihydrochloride: Used as an antihistamine, this compound has a piperazine core but is utilized for entirely different medical purposes.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2.ClH/c20-16-5-4-6-17(13-16)22-11-9-21(10-12-22)14-18(23)15-24-19-7-2-1-3-8-19;/h1-8,13,18,23H,9-12,14-15H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRAWJXRPOFWFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC(=CC=C3)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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